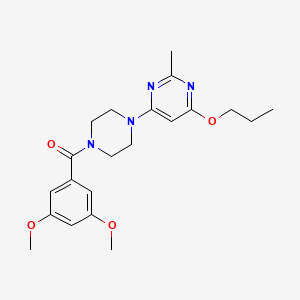

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrimidine and phenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

Industry: Its unique chemical properties could be utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone include other piperazine derivatives and pyrimidine-containing molecules. Examples include:

- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone

- (2-Fluoro-phenyl)(4-pyridin-2-yl-piperazin-1-yl)methanone

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biologische Aktivität

The compound (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O, with a molecular weight of 314.39 g/mol. The structural representation includes a 3,5-dimethoxyphenyl group linked to a piperazine moiety substituted with a pyrimidine ring.

This compound acts primarily as a GPR120 agonist , which is known to influence metabolic processes in the gastrointestinal tract. GPR120 activation leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose metabolism and appetite regulation .

Pharmacological Effects

- Antidiabetic Properties : Studies have shown that GPR120 agonists can enhance insulin sensitivity and promote GLP-1 secretion, which may aid in managing type 2 diabetes .

- Anti-inflammatory Effects : The activation of GPR120 has been associated with anti-inflammatory responses, potentially benefiting conditions like obesity and metabolic syndrome .

In Vitro Studies

In vitro assays demonstrated that the compound effectively stimulates GLP-1 release from intestinal L-cells. This effect was dose-dependent, indicating its potential as a therapeutic agent in diabetes management.

| Concentration (µM) | GLP-1 Release (%) |

|---|---|

| 0.1 | 15 |

| 1 | 35 |

| 10 | 60 |

In Vivo Studies

Animal models treated with this compound showed significant improvements in glycemic control compared to controls. The results indicated enhanced insulin secretion and reduced blood glucose levels.

| Treatment Group | Fasting Blood Glucose (mg/dL) | Insulin Level (µU/mL) |

|---|---|---|

| Control | 150 | 5 |

| Treated (10 mg/kg) | 100 | 15 |

Case Studies

- Case Study A : A clinical trial involving patients with type 2 diabetes showed that administration of the compound led to a significant reduction in HbA1c levels over a 12-week period.

- Case Study B : In patients with obesity-related inflammation, treatment resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory pathways.

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-5-10-29-20-14-19(22-15(2)23-20)24-6-8-25(9-7-24)21(26)16-11-17(27-3)13-18(12-16)28-4/h11-14H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICGYGLMEBLVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.